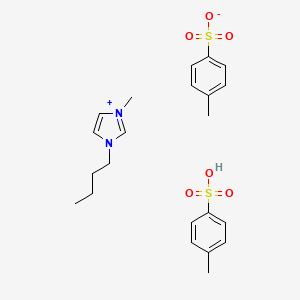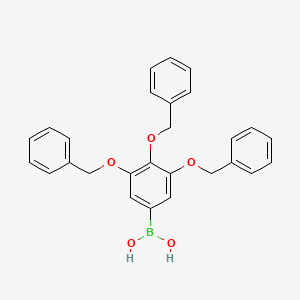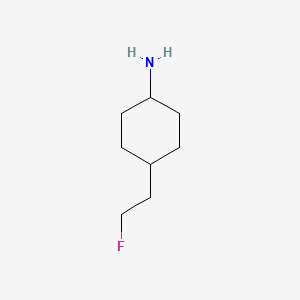![molecular formula C5H8S2 B15123434 Bicyclo[1.1.1]pentane-1,3-dithiol](/img/structure/B15123434.png)
Bicyclo[1.1.1]pentane-1,3-dithiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bicyclo[1.1.1]pentane-1,3-dithiol is a unique and highly strained bicyclic compound characterized by its three-dimensional structure. This compound has garnered significant interest in the field of organic chemistry due to its potential applications as a bioisostere for various functional groups, such as phenyl rings, tert-butyl groups, and alkynes. The presence of two thiol groups at the 1 and 3 positions further enhances its reactivity and versatility in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[1.1.1]pentane-1,3-dithiol typically involves the use of [1.1.1]propellane as a key precursor. One common method involves the photochemical addition of propellane to diacetyl, followed by a haloform reaction to yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid . This intermediate can then be further functionalized to introduce thiol groups at the 1 and 3 positions.
Another approach involves the reaction of alkyl iodides with propellane under light irradiation, which provides bicyclo[1.1.1]pentane iodides . Subsequent functionalization steps can introduce thiol groups to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound is still in its nascent stages, with most methods being adapted from laboratory-scale syntheses. The scalability of these methods is being explored, particularly the light-enabled synthesis of bicyclo[1.1.1]pentane halides, which can be performed in flow reactors to achieve gram and kilogram quantities .
化学反应分析
Types of Reactions
Bicyclo[1.1.1]pentane-1,3-dithiol undergoes various types of chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding dithiol.
Substitution: The thiol groups can participate in nucleophilic substitution reactions to form thioethers and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Alkyl halides and other electrophiles are commonly used in substitution reactions.
Major Products Formed
Disulfides: Formed through oxidation of the thiol groups.
Thioethers: Formed through nucleophilic substitution reactions.
Dithiols: Formed through reduction reactions.
科学研究应用
Bicyclo[1.1.1]pentane-1,3-dithiol has a wide range of applications in scientific research:
作用机制
The mechanism of action of bicyclo[1.1.1]pentane-1,3-dithiol is primarily based on its ability to act as a bioisostere, replacing phenyl rings, tert-butyl groups, and alkynes in various molecules. This substitution can alter the physicochemical properties of the parent molecule, such as solubility, permeability, and metabolic stability . The thiol groups can also participate in redox reactions, forming disulfides and other derivatives that can interact with biological targets.
相似化合物的比较
Bicyclo[1.1.1]pentane-1,3-dithiol is unique due to its highly strained bicyclic structure and the presence of two thiol groups. Similar compounds include:
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: Lacks thiol groups but shares the same bicyclic core.
Bicyclo[1.1.1]pentane-1,3-diamine: Contains amino groups instead of thiol groups.
Bicyclo[1.1.1]pentane-1,3-dimethyl: Contains methyl groups instead of thiol groups.
These compounds share the same bicyclic core but differ in their functional groups, which can significantly impact their reactivity and applications.
属性
分子式 |
C5H8S2 |
|---|---|
分子量 |
132.3 g/mol |
IUPAC 名称 |
bicyclo[1.1.1]pentane-1,3-dithiol |
InChI |
InChI=1S/C5H8S2/c6-4-1-5(7,2-4)3-4/h6-7H,1-3H2 |
InChI 键 |
GPRLRVZKXDUXMD-UHFFFAOYSA-N |
规范 SMILES |
C1C2(CC1(C2)S)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1,1,3-Trimethyl-2-((E)-2-(2-phenyl-3-[(E)-2-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[E]indol-2-ylidene)ethylidene]-1-cyclopenten-1-YL)vinyl)-1H-benzo[E]indolium perchlorate](/img/structure/B15123365.png)
![(2E)-2-[(2E,4E,6E)-7-(3,3-dimethyl-1-phenylindol-1-ium-2-yl)hepta-2,4,6-trienylidene]-3,3-dimethyl-1-phenylindole;perchlorate](/img/structure/B15123382.png)
![4-(1-Aza-bicyclo[2.2.2]oct-4-yl)-phenylamine](/img/structure/B15123385.png)
![6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B15123392.png)
![1-(1,3-Benzodioxol-5-yl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]ethanone](/img/structure/B15123398.png)
![4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B15123401.png)

![4-[2-Methyl-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B15123411.png)


![1-methyl-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid](/img/structure/B15123418.png)
